molecular formula C7H6Cl2N2S B1302705 1-(2,3-Dichlorophenyl)-2-thiourea CAS No. 41542-06-7

1-(2,3-Dichlorophenyl)-2-thiourea

Cat. No.: B1302705
CAS No.: 41542-06-7
M. Wt: 221.11 g/mol
InChI Key: AHQMVDBEJWQFIR-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6Cl2N2S . It has a molecular weight of 221.11 .


Synthesis Analysis

The synthesis of thiourea derivatives generally involves the reaction of isothiocyanates with amines. Specifically, for 1-(2,3-Dichlorophenyl)thiourea, the synthesis likely involves the reaction of 2,3-dichlorophenyl isothiocyanate with an amine.


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dichlorophenyl)thiourea can be represented by the SMILES string NC(=S)Nc1cccc(Cl)c1Cl . The InChI key for this compound is AHQMVDBEJWQFIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thioureas and their derivatives are used as intermediates in several organic synthetic reactions . They have wide applications in numerous fields such as organic synthesis and pharmaceutical industries .


Physical and Chemical Properties Analysis

1-(2,3-Dichlorophenyl)thiourea is a white powder with a melting point of 160-162°C .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Spectroscopic Analysis : 1-(2,3-Dichlorophenyl)thiourea and its derivatives are synthesized and characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These compounds are studied for their molecular structures and vibrational spectra (Yusof et al., 2010), (Saeed et al., 2017).

Molecular Studies

  • Molecular Structure and Reactive Properties : Studies on thiourea derivatives, including 1-(2,3-Dichlorophenyl)thiourea, focus on their molecular structure, electrostatic potential, and reactive properties. These studies explore the molecule's potential in various fields, such as nonlinear optical properties and local reactivity (Aswathy et al., 2017).

Biological Activities

  • Enzyme Inhibition and Mercury Sensing : Certain thiourea derivatives demonstrate enzyme inhibitory activities and potential as mercury sensors. Their structure-activity relationships and enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase, are significant for medicinal chemistry (Rahman et al., 2021).

  • Antibacterial and Antifungal Properties : Some derivatives of 1-(2,3-Dichlorophenyl)thiourea are investigated for their antimicrobial activities. Studies include their structural characterization and assessment against various bacterial and fungal strains, highlighting their potential in antimicrobial applications (Khan et al., 2020).

Coordination Chemistry

  • Metal Complexes and Catalytic Properties : The coordination chemistry of thiourea derivatives with metals like copper, nickel, and cobalt is explored. These studies look into the synthesis, characterization, and potential catalytic properties of these metal complexes (Gunasekaran et al., 2017).

Safety and Hazards

1-(2,3-Dichlorophenyl)thiourea may form combustible dust concentrations in air and is harmful if swallowed . It is recommended to use personal protective equipment as required and avoid ingestion and inhalation .

Future Directions

Despite the challenges, the 1-(2,3-Dichlorophenyl)thiourea industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .

Biochemical Analysis

Biochemical Properties

1-(2,3-Dichlorophenyl)thiourea plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, it interacts with glucose-6-phosphatase, influencing glucose metabolism . These interactions are primarily inhibitory, affecting the normal function of these enzymes and altering biochemical pathways.

Cellular Effects

1-(2,3-Dichlorophenyl)thiourea exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Moreover, its impact on acetylcholinesterase and butyrylcholinesterase affects neurotransmission, which can alter cellular communication and function .

Molecular Mechanism

The molecular mechanism of 1-(2,3-Dichlorophenyl)thiourea involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, preventing their normal function . This inhibition results in the accumulation of neurotransmitters, affecting neural signaling. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,3-Dichlorophenyl)thiourea can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-(2,3-Dichlorophenyl)thiourea vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition, which can be useful in certain therapeutic contexts . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

1-(2,3-Dichlorophenyl)thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It affects the metabolic flux by inhibiting key enzymes such as glucose-6-phosphatase, leading to changes in metabolite levels . The compound’s metabolism involves oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase . This oxidation results in the formation of metabolites that can further influence biochemical pathways .

Transport and Distribution

Within cells and tissues, 1-(2,3-Dichlorophenyl)thiourea is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via facilitated diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(2,3-Dichlorophenyl)thiourea is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its effects on cellular function . The compound’s activity can be influenced by its localization, as it interacts with different biomolecules within these compartments .

Properties

IUPAC Name

(2,3-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQMVDBEJWQFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374223
Record name N-(2,3-Dichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41542-06-7
Record name N-(2,3-Dichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41542-06-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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